molecular formula C27H26N4O3 B13860613 (2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

Cat. No.: B13860613
M. Wt: 454.5 g/mol
InChI Key: NBZJXSOFEBPDPB-VWLOTQADSA-N
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Description

(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an imidazole ring, a naphthalene moiety, and a benzoyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the formation of the imidazole ring, the coupling of the naphthalene moiety, and the introduction of the benzoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring and naphthalene moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules, naphthalene derivatives, and benzoyl-substituted compounds. Examples include:

    Imidazole derivatives: Compounds like histamine and cimetidine, which also contain the imidazole ring.

    Naphthalene derivatives: Compounds such as naphthalene-2-sulfonic acid and naphthalene-1,5-diamine.

    Benzoyl-substituted compounds: Molecules like benzoyl peroxide and benzoyl chloride.

Uniqueness

What sets (2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H26N4O3/c1-17(2)12-25(27(33)34)31-26(32)23-11-10-19(29-15-20-14-28-16-30-20)13-24(23)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,13-17,25H,12H2,1-2H3,(H,28,30)(H,31,32)(H,33,34)/t25-/m0/s1

InChI Key

NBZJXSOFEBPDPB-VWLOTQADSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)N=CC2=CN=CN2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)N=CC2=CN=CN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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